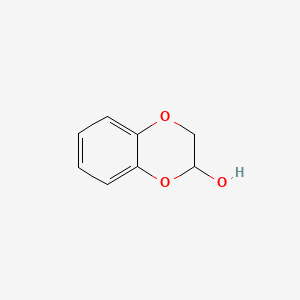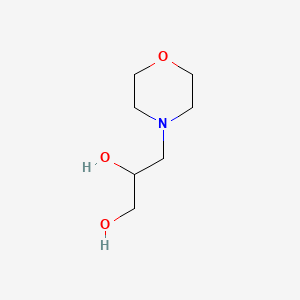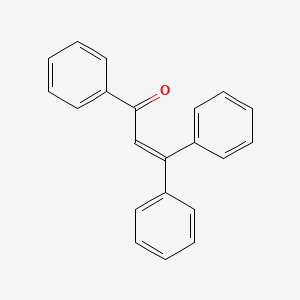
Acrylophenone, 3,3-diphenyl-
説明
“Acrylophenone, 3,3-diphenyl-” is a chemical compound with the molecular formula C21H16O . It is also known by other names such as Chalcone, β-phenyl-; 2-Propen-1-one, 1,3,3-triphenyl- .
Molecular Structure Analysis
The molecular structure of “Acrylophenone, 3,3-diphenyl-” consists of 21 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C21H16O/c22-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H .Physical And Chemical Properties Analysis
“Acrylophenone, 3,3-diphenyl-” has a molecular weight of 284.3 g/mol . It has a complexity of 357 and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .科学的研究の応用
Photoinitiators in Polymerization
Research has shown that derivatives of acrylophenone, such as 1,5-Diphenyl-1,4-pentadiyn-3-one, act as highly efficient photoinitiators for polymerization processes. These compounds exhibit strong UV absorption and facilitate rapid polymerization without the need for coinitiators, significantly improving photoreactivity in the presence of monomers with abstractable hydrogens (Liska & Seidl, 2005).
Cytotoxicity Evaluation
Acrylophenone structures have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. These compounds, particularly ones with N-methylpiperazine, have shown potential as lead compounds for further drug development due to their selective cytotoxicity (Gul, Tuğrak, & Sakagami, 2016).
Initiators for Radical Polymerization
Novel compounds like 1,3-Dioxane diphenyl have been developed as photoinitiators for free-radical polymerization, displaying high efficiency and broad applicability across various acrylate monomers. These initiators offer enhanced polymerization rates and conversions under light irradiation, making them suitable for creating polymers with desired properties (Wang, Lu, Jiang, & Yu, 2014).
Living Radical Polymerization
In the field of polymer chemistry, derivatives of acrylophenone have facilitated the development of cocatalysts that mediate living radical polymerization, enabling the synthesis of polymers with controlled molecular weights and low polydispersity indexes. This advancement is crucial for producing high-quality materials for various applications (Kayahara & Yamago, 2009).
Fluorescent Probes for Biological Applications
Compounds based on acrylophenone, such as novel pyrazoline-based fluorescent probes, have been designed for highly sensitive and selective detection of biological molecules like glutathione. These probes exhibit significant fluorescence enhancement upon interaction with their target, enabling their application in live-cell imaging (Wang, Wu, Wang, Zheng, Shen, Zhang, Miao, & Zhao, 2014).
作用機序
Safety and Hazards
While specific safety and hazard information for “Acrylophenone, 3,3-diphenyl-” was not found in the web search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
特性
IUPAC Name |
1,3,3-triphenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O/c22-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKAYCBILQSQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233944 | |
| Record name | Acrylophenone, 3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849-01-4 | |
| Record name | Acrylophenone, 3,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000849014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chalcone, .beta.-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chalcone, .beta.-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrylophenone, 3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







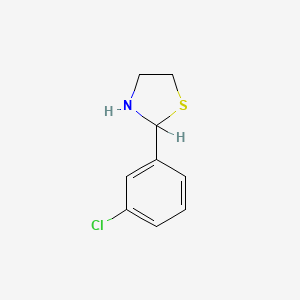
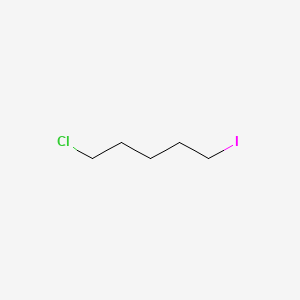
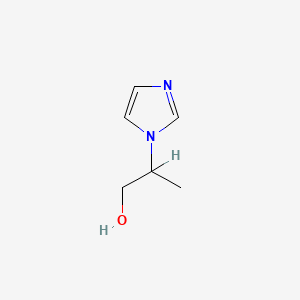

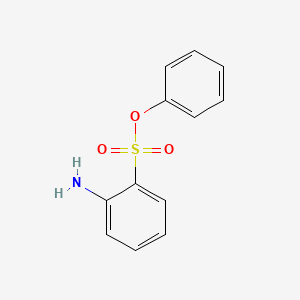
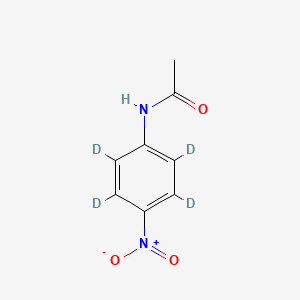
![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)
